![molecular formula C7H10N2O2 B15072109 1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)](/img/structure/B15072109.png)
1,7-Diazaspiro[4.4]nonane-2,6-dione, (R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Diazaspiro[44]nonane-2,6-dione, ®-(9CI) is a spirocyclic compound characterized by a unique structure that includes two nitrogen atoms and a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) typically involves the reaction of aminophenols with 4-oxoheptanedioic acid compounds or 1,6-dioxaspiro[4.4]nonane-2,7-dione . The reaction is usually conducted in a liquid phase solution at temperatures ranging from 80°C to 180°C and pressures from 1 to 5 atmospheres .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and specific reaction conditions to enhance yield and purity is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Similar in structure but lacks the nitrogen atoms present in 1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI).
4,4-Dihydroxypimelic acid dilactone: Another spirocyclic compound with different functional groups and properties.
Uniqueness
1,7-Diazaspiro[4.4]nonane-2,6-dione, ®-(9CI) is unique due to its spirocyclic structure with nitrogen atoms, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(5R)-1,7-diazaspiro[4.4]nonane-2,6-dione |
InChI |
InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-4-8-6(7)11/h1-4H2,(H,8,11)(H,9,10)/t7-/m1/s1 |
InChI Key |
LWYIABQBAHPOKH-SSDOTTSWSA-N |
Isomeric SMILES |
C1C[C@]2(CCNC2=O)NC1=O |
Canonical SMILES |
C1CC2(CCNC2=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


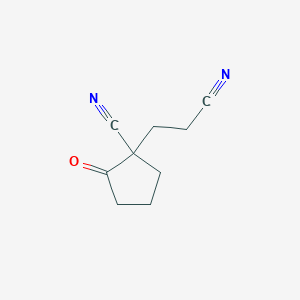
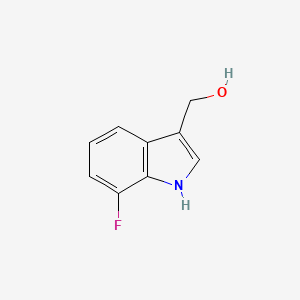
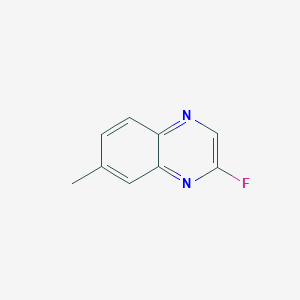
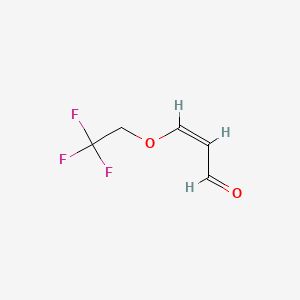

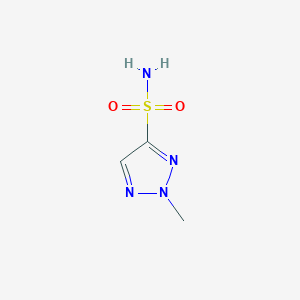
![(5S,6S)-6-Aminospiro[4.4]nonan-1-one](/img/structure/B15072065.png)
![7-Methyl-7-azaspiro[3.5]nonan-1-amine](/img/structure/B15072066.png)

![3-Fluoro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15072082.png)
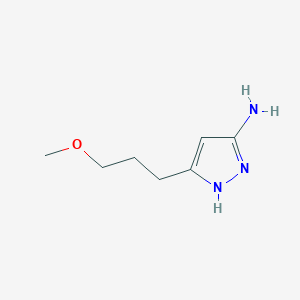
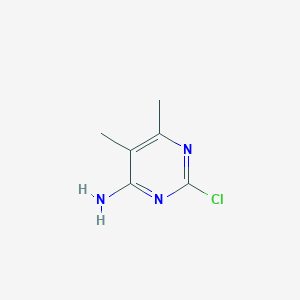
![5-Fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B15072102.png)
![4-Oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B15072108.png)
